5-(3-Bromopropyl)-2-methoxypyridine
CAS No.:
Cat. No.: VC14113037
Molecular Formula: C9H12BrNO
Molecular Weight: 230.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12BrNO |
|---|---|
| Molecular Weight | 230.10 g/mol |
| IUPAC Name | 5-(3-bromopropyl)-2-methoxypyridine |
| Standard InChI | InChI=1S/C9H12BrNO/c1-12-9-5-4-8(7-11-9)3-2-6-10/h4-5,7H,2-3,6H2,1H3 |
| Standard InChI Key | LZXXQVYNQJMFOM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC=C(C=C1)CCCBr |
Introduction
Structural and Molecular Characteristics
5-(3-Bromopropyl)-2-methoxypyridine features a pyridine ring substituted at the 2-position with a methoxy group (-OCH₃) and at the 5-position with a 3-bromopropyl chain (-CH₂CH₂CH₂Br). The molecular formula is C₉H₁₂BrNO, with a molecular weight of 244.10 g/mol. The bromopropyl chain introduces significant steric bulk and lipophilicity compared to simpler bromopyridines like 4-bromo-2-methoxypyridine (C₆H₆BrNO, 188.02 g/mol) . The methoxy group’s electron-donating effects moderate the pyridine ring’s electron-deficient nature, influencing reactivity in substitution reactions.
Table 1: Comparative Structural Features of Brominated Methoxypyridines
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 5-(3-Bromopropyl)-2-methoxy | C₉H₁₂BrNO | 244.10 | 2-OCH₃, 5-CH₂CH₂CH₂Br |
| 4-Bromo-2-methoxypyridine | C₆H₆BrNO | 188.02 | 2-OCH₃, 4-Br |
| 5-Bromo-2-methoxy-3-pyridinol | C₆H₆BrNO₂ | 204.02 | 2-OCH₃, 3-OH, 5-Br |
Synthetic Pathways and Optimization
Physicochemical Properties and Reactivity
The bromopropyl side chain confers distinct properties:
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Lipophilicity: LogP estimates (ChemAxon) suggest a value of ~2.8, higher than 4-bromo-2-methoxypyridine (LogP 1.9) , enhancing membrane permeability in biological systems.
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Thermal Stability: Decomposition likely occurs above 200°C, based on analogs like 5-bromo-2-methoxy-3-pyridinol (boiling point 326°C) .
Reactivity is dominated by two sites:
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Bromine on Propyl Chain: Susceptible to nucleophilic substitution (e.g., SN2 with amines or thiols).
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Pyridine Ring: Methoxy-directed electrophilic substitution at the 3- and 5-positions, though steric hindrance from the bromopropyl group may limit reactivity.
Industrial and Material Science Applications
In polymer chemistry, brominated pyridines act as flame retardants. The bromine content (32.8% in 5-(3-bromopropyl)-2-methoxypyridine) meets thresholds for polyurethane foam fire resistance (typically >20% Br). Additionally, the methoxy group improves solubility in polar solvents, facilitating formulation.
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